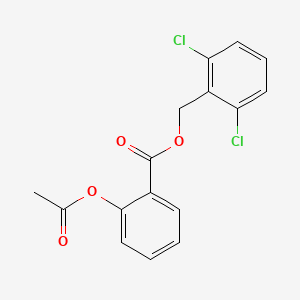

2,6-dichlorobenzyl 2-(acetyloxy)benzoate

Description

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c1-10(19)22-15-8-3-2-5-11(15)16(20)21-9-12-13(17)6-4-7-14(12)18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKLKZIHSIPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Physicochemical Properties

*Theoretical values based on analogs.

Key Observations :

Table 2: Collagenase Inhibition and Binding Parameters

Insights :

- Chlorine Position : 2,6-dichloro substitution shortens hydrogen bonds (1.961 Å vs. 2.202 Å) but slightly weakens π–π interactions, balancing potency and selectivity .

- Gibbs Free Energy : Both analogs show similar ΔG values (-6.4 to -6.5 kcal/mol), indicating comparable binding affinities despite positional isomerism .

Structural and Crystallographic Analysis

Table 3: Crystallographic Data for 2,6-Dichlorobenzyl Derivatives

| Compound | Space Group | Bond Length (C-Cl, Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-[2-(2,6-Dichlorobenzyloxy)ethyl]-2H-indazole | P2₁2₁2₁ | 1.735–1.748 | 109.0 | |

| 2-(2,6-Dichlorobenzyl)pyrrole | Pna2₁ | 1.732–1.741 | 123.52 |

Structural Trends :

- C-Cl Bonds : Consistent bond lengths (~1.73–1.75 Å) across derivatives suggest minimal electronic variation due to ester/acyloxy substitutions .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2,6-dichlorobenzyl 2-(acetyloxy)benzoate to maximize yield?

- Methodological Answer : The synthesis involves esterification and substitution reactions. Key parameters include:

- Acid catalyst selection : Sulfuric acid (as in ) is effective for esterification, but reaction temperature must be controlled to avoid side reactions like hydrolysis.

- Solvent choice : Methanol or ethanol () is preferred for solubility and reflux conditions.

- Reaction time : Extended reflux (4–6 hours) ensures completion but risks decomposition; monitor via TLC.

- Workup : Precipitation in ice water followed by recrystallization (ethanol) improves purity .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use a combination of:

- HPLC with reference standards (e.g., EP impurity standards in ) to quantify residual reactants or byproducts.

- NMR spectroscopy : Compare peak integration ratios (e.g., aromatic protons from dichlorobenzyl vs. acetyloxy groups).

- Melting point analysis : Sharp melting ranges (<2°C deviation) indicate high crystallinity .

Q. What safety protocols are essential for handling dichlorobenzyl derivatives during synthesis?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods ().

- Waste management : Segregate halogenated waste () and use professional disposal services.

- Reactive intermediates : Avoid prolonged exposure to moisture to prevent HCl release ().

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Isotopic pattern analysis (MS): Confirm molecular ion clusters (Cl has a distinct 3:1 isotopic ratio).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzyl vs. acetyloxy protons).

- Cross-validate with reference materials () to rule out impurities like isoconazole derivatives .

Q. What experimental strategies mitigate byproduct formation during the benzylation of 2-(acetyloxy)benzoic acid?

- Methodological Answer :

- Temperature control : Lower reaction temperatures (40–50°C) reduce polybenzylation ().

- Stoichiometric precision : Use 1.1 eq of 2,6-dichlorobenzyl chloride to minimize unreacted starting material.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates selective benzylation .

Q. How does the steric hindrance of the 2,6-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., 4-chlorobenzyl derivatives).

- DFT calculations : Model electron density maps to predict sites susceptible to nucleophilic attack.

- X-ray crystallography (): Analyze bond angles and distances to assess steric effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to known bioactive dichlorobenzyl derivatives?

- Methodological Answer :

- DNA interaction assays : Use fluorescence quenching () or gel electrophoresis to study binding.

- Antiviral testing : Follow protocols for TMV (tobacco mosaic virus) inhibition ().

- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) with EC50 calculations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for formulation studies?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 48 hours.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis to 2-(acetyloxy)benzoic acid).

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.